molecular formula C17H20F3N9 B12265043 N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine

N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine

Cat. No.: B12265043
M. Wt: 407.4 g/mol
InChI Key: BAEVROGMVWSOHP-UHFFFAOYSA-N
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Description

N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolo[4,3-b]pyridazine core, followed by the introduction of the piperazine and pyrimidine moieties. Common synthetic routes may involve:

    Formation of the Triazolo[4,3-b]pyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions using piperazine derivatives.

    Formation of the Pyrimidine Ring: This can be accomplished through condensation reactions involving appropriate amines and aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the triazolo[4,3-b]pyridazinyl moiety are known to enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Triazolo[4,3-b]pyridazine Derivatives: These compounds share the triazolo[4,3-b]pyridazine core and exhibit similar biological activities.

    Piperazine Derivatives: Compounds containing the piperazine moiety are known for their diverse pharmacological properties.

    Pyrimidine Derivatives: These compounds are widely used in medicinal chemistry for the development of antiviral, anticancer, and anti-inflammatory agents.

Uniqueness

N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine is unique due to the combination of its structural features, which confer specific biological activities and potential therapeutic applications. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C17H20F3N9

Molecular Weight

407.4 g/mol

IUPAC Name

N-ethyl-4-methyl-6-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C17H20F3N9/c1-3-21-16-22-11(2)10-14(23-16)28-8-6-27(7-9-28)13-5-4-12-24-25-15(17(18,19)20)29(12)26-13/h4-5,10H,3,6-9H2,1-2H3,(H,21,22,23)

InChI Key

BAEVROGMVWSOHP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3)C

Origin of Product

United States

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